molecular formula C15H23NO B13869421 4-[(4-Propan-2-ylphenyl)methoxy]piperidine

4-[(4-Propan-2-ylphenyl)methoxy]piperidine

Cat. No.: B13869421
M. Wt: 233.35 g/mol
InChI Key: LUMHVLIJJILBTG-UHFFFAOYSA-N
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Description

4-[(4-Propan-2-ylphenyl)methoxy]piperidine is an organic compound that features a piperidine ring substituted with a 4-[(4-propan-2-ylphenyl)methoxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Propan-2-ylphenyl)methoxy]piperidine typically involves the reaction of 4-(propan-2-yl)benzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Propan-2-ylphenyl)methoxy]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(4-Propan-2-ylphenyl)methoxy]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Propan-2-ylphenyl)methoxy]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

  • 4-[(4-Isopropylphenyl)methoxy]benzoic acid
  • 4-Isopropyl-4’-methyldiphenyliodonium Tetrakis (pentafluorophenyl)borate
  • 4-Methoxyamphetamine

Comparison: 4-[(4-Propan-2-ylphenyl)methoxy]piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-[(4-propan-2-ylphenyl)methoxy]piperidine

InChI

InChI=1S/C15H23NO/c1-12(2)14-5-3-13(4-6-14)11-17-15-7-9-16-10-8-15/h3-6,12,15-16H,7-11H2,1-2H3

InChI Key

LUMHVLIJJILBTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC2CCNCC2

Origin of Product

United States

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